molecular formula C10H11FO3S B3273732 1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one CAS No. 593960-58-8

1-(3-Fluoro-4-(methylsulfonyl)phenyl)propan-2-one

Cat. No. B3273732
Key on ui cas rn: 593960-58-8
M. Wt: 230.26 g/mol
InChI Key: VZAFQFPMDIGNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129541B2

Procedure details

Iron powder (25 g, 0.45 mol) is added to a stirred mixture of freshly prepared 2-fluoro-1-methanesulfonyl-4-(2-nitro-propenyl)-benzene (Example 64b) (29 g, 0.112 mol) in THF (50 ml). Water (110 ml) is added and the mixture is heated to 60° C. Concentrated hydrochloric acid (50 ml) is added slowly over 1 h at 60-90° C. The reaction is then stirred at 100° C. for 20 hours then diluted with cold water (500 ml) and filtered through Celite™ filter material washing with chloroform (500 ml). The organic extract is washed with water (200 ml) followed by brine (200 ml). After drying (MgSO4) the mixture is absorbed on silica and purified by chromatography, eluting with hexane-ethyl acetate (1:1) to give the title compound.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
2-fluoro-1-methanesulfonyl-4-(2-nitro-propenyl)-benzene
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
catalyst
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH:8]=[C:9]([N+]([O-])=O)[CH3:10])[CH:5]=[CH:4][C:3]=1[S:14]([CH3:17])(=[O:16])=[O:15].Cl.C1C[O:22]CC1>O.[Fe]>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][C:9](=[O:22])[CH3:10])[CH:5]=[CH:4][C:3]=1[S:14]([CH3:17])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
2-fluoro-1-methanesulfonyl-4-(2-nitro-propenyl)-benzene
Quantity
29 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C=C(C)[N+](=O)[O-])S(=O)(=O)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
25 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction is then stirred at 100° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite™
FILTRATION
Type
FILTRATION
Details
filter material
WASH
Type
WASH
Details
washing with chloroform (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4) the mixture
CUSTOM
Type
CUSTOM
Details
is absorbed on silica
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with hexane-ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC=1C=C(C=CC1S(=O)(=O)C)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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